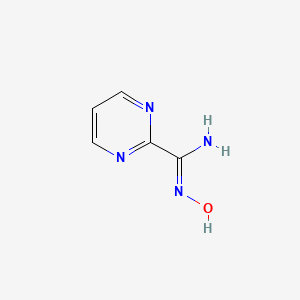

N'-hydroxypyrimidine-2-carboximidamide

概要

説明

N’-hydroxypyrimidine-2-carboximidamide is a chemical compound with the molecular formula C5H6N4O. It is known for its planar structure and the ability to form hydrogen bonds, which makes it an interesting subject for crystallographic studies . The compound has applications in various fields, including chemistry, biology, and medicine.

準備方法

The synthesis of N’-hydroxypyrimidine-2-carboximidamide typically involves the reaction of pyrimidine-2-carboximidamide with hydroxylamine. One common method includes dissolving pyrimidine-2-carboximidamide in a hot methanol solution and then adding hydroxylamine hydrochloride. The reaction mixture is stirred and heated to facilitate the formation of N’-hydroxypyrimidine-2-carboximidamide . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

化学反応の分析

N’-hydroxypyrimidine-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: N’-hydroxypyrimidine-2-carboximidamide can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2-carboxylic acid derivatives, while reduction could produce pyrimidine-2-carboximidamide derivatives.

科学的研究の応用

Medicinal Chemistry

N'-Hydroxypyrimidine-2-carboximidamide has been investigated for its potential as a therapeutic agent, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves binding to specific molecular targets, potentially inhibiting bacterial growth and proliferation. For instance, in vitro tests demonstrated its effectiveness against resistant strains, suggesting its utility in developing new antibiotics.

- Anticancer Properties : Research indicates that this compound may possess anticancer activity by interfering with cancer cell proliferation mechanisms. It has been shown to induce apoptosis in certain cancer cell lines, which could lead to its application as a chemotherapeutic agent.

Biochemical Research

The compound's ability to form hydrogen bonds allows it to interact with enzymes and nucleic acids, influencing various biochemical pathways:

- Enzyme Modulation : this compound can act as an inhibitor or activator of specific enzymes, affecting their catalytic activity. This property is valuable for studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes.

- Gene Expression Regulation : The compound has been observed to alter gene expression patterns by interacting with transcription factors and other regulatory proteins. This capability makes it a candidate for research into gene regulation mechanisms and potential gene therapy applications.

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of this compound against five different microorganisms. The results indicated a strong binding affinity during molecular docking experiments, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Spectroscopic Analysis

Spectroscopic techniques were employed to characterize the electronic properties of this compound. Density Functional Theory (DFT) calculations provided insights into its thermodynamic characteristics, aiding in understanding its reactivity and biological significance.

Case Study 3: Crystal Structure Studies

Crystal structure analysis revealed critical insights into the compound's stability and interactions at the molecular level. The study demonstrated that proton transfer occurs between hydroxyl groups and the imine group, influencing its biological activity.

Summary of Findings

This compound shows promise in various applications within medicinal chemistry and biochemical research. Its antimicrobial and anticancer activities make it a valuable candidate for further pharmacological exploration. Continued investigation into its mechanisms of action and structural modifications could enhance its therapeutic potential.

作用機序

The mechanism of action of N’-hydroxypyrimidine-2-carboximidamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or antiviral activity .

類似化合物との比較

N’-hydroxypyrimidine-2-carboximidamide can be compared with other similar compounds, such as:

Pyrimidine-2-carboximidamide: Lacks the hydroxyl group, which affects its hydrogen bonding capabilities and overall reactivity.

N’-hydroxybenzimidamide: Similar structure but with a benzene ring instead of a pyrimidine ring, leading to different chemical properties and applications.

The uniqueness of N’-hydroxypyrimidine-2-carboximidamide lies in its specific structure, which allows for unique hydrogen bonding patterns and reactivity compared to its analogs .

生物活性

N'-Hydroxypyrimidine-2-carboximidamide is a compound of interest due to its diverse biological activities, including potential antimicrobial and antiviral properties. This article explores its biochemical interactions, cellular effects, molecular mechanisms, and relevant case studies that highlight its significance in pharmaceutical research.

This compound exhibits significant biochemical properties that influence various enzymatic and protein functions. The compound interacts with enzymes through hydrogen bonding with specific amino acid residues in their active sites, modulating their activity. Additionally, it has been observed to interact with nucleic acids, potentially affecting DNA replication and transcription processes.

2. Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : It can activate or inhibit signaling pathways, impacting cell proliferation, differentiation, and apoptosis.

- Gene Expression : this compound alters the expression of genes involved in metabolic pathways, affecting cellular energy production and utilization.

- Metabolic Pathways : It interacts with enzymes regulating nucleotide metabolism, which can affect the synthesis and degradation of nucleotides.

3. Molecular Mechanism

At the molecular level, this compound acts through various mechanisms:

- Binding to Biomolecules : The compound forms stable complexes with proteins and nucleic acids, influencing their functions.

- Enzyme Modulation : It can act as either an inhibitor or an activator of specific enzymes depending on the interaction context.

- Transcriptional Regulation : this compound interacts with transcription factors and regulatory proteins, modulating gene expression .

4. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against several microorganisms. A study evaluated its efficacy against:

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Streptococcus pneumoniae | Moderate |

| Staphylococcus aureus | Moderate |

| Klebsiella pneumoniae | Moderate |

| Candida albicans | Moderate |

The compound displayed moderate antimicrobial activity across these pathogens, suggesting potential for further development in therapeutic applications .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of this compound using five different microorganisms, it was found to have a significant binding affinity during docking experiments, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Spectroscopic Analysis

Spectroscopic characterization of this compound revealed insights into its electronic properties and structural stability. Density Functional Theory (DFT) calculations provided thermodynamic characteristics that aid in understanding its reactivity and biological significance .

Case Study 3: Crystal Structure Studies

Crystal structure analysis showed that proton transfer occurs between hydroxyl groups in related compounds and the imine group in this compound. This structural insight is crucial for understanding how modifications to this compound can affect its biological activity .

6.

This compound is a promising compound with notable biological activities, particularly in antimicrobial applications. Its ability to interact with various biomolecules and influence cellular processes positions it as a candidate for further pharmacological exploration. Continued research into its mechanisms of action and structural modifications may enhance its therapeutic potential.

特性

CAS番号 |

90993-49-0 |

|---|---|

分子式 |

C5H6N4O |

分子量 |

138.13 g/mol |

IUPAC名 |

N'-hydroxypyrimidine-2-carboximidamide |

InChI |

InChI=1S/C5H6N4O/c6-4(9-10)5-7-2-1-3-8-5/h1-3,10H,(H2,6,9) |

InChIキー |

MTMYDZFBFHZRIJ-UHFFFAOYSA-N |

SMILES |

C1=CN=C(N=C1)C(=NO)N |

異性体SMILES |

C1=CN=C(N=C1)/C(=N\O)/N |

正規SMILES |

C1=CN=C(N=C1)C(=NO)N |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of N'-hydroxypyrimidine-2-carboximidamide and how does it interact with neighboring molecules?

A1: this compound is characterized by a nearly planar structure, with the pyrimidine ring and the carboximidamide unit exhibiting an angle of 11.04 (15)° between them []. The molecule exists in the E configuration around the C=N double bond. Within its crystal lattice, pairs of N—H⋯O hydrogen bonds link adjacent molecules, creating inversion dimers with an R 2 2(10) ring motif. These dimers further connect through N—H⋯N and O—H⋯N hydrogen bonds, forming a sheet structure parallel to the ac plane. Additional structural features include N—H⋯O and weak C—H⋯O hydrogen bonds, along with offset π–π stacking interactions between neighboring pyrimidine rings, with a centroid–centroid distance of 3.622 (1) Å [].

Q2: Can you describe a complex formed with this compound and its crystal structure?

A2: Research describes a manganese(II) complex incorporating this compound as a ligand: bis(acetato-κ1O)-bis(N′-hydroxypyrimidine-2-carboximidamide-κ2N,N′)manganese(II) — methanol (1/2) []. This complex crystallizes in the monoclinic system, specifically the C2/c space group (no. 15). Key crystallographic parameters include: a = 15.3188(9) Å, b = 10.9014(7) Å, c = 14.3601(9) Å, β = 90.516(5)°, Z = 4, and V = 2398.0(3) Å3 []. These data provide insights into the arrangement of molecules within the crystal lattice and the coordination environment around the manganese(II) ion.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。